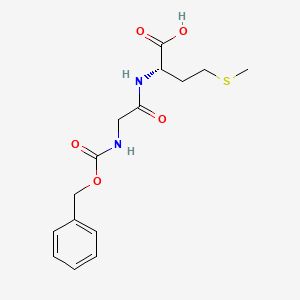

Z-GLY-MET-OH

描述

Synthesis Analysis

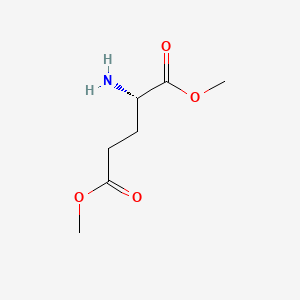

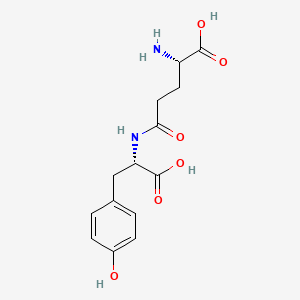

The synthesis of peptides containing methionine has been explored due to the availability of optically active enantiomorphs of methionine. The carbobenzoxy method has been applied to synthesize peptides of L- and D-methionine, expanding the range of known methionine peptides beyond the previously described glycyl-L-methionine. This method involves the treatment of L-methionine with chloroacetyl chloride, followed by amination. The synthesized peptides have been examined for their susceptibility to hydrolytic action by proteolytic enzymes, which is crucial for understanding their metabolic reactions in peptide linkage .

Molecular Structure Analysis

The molecular structure of peptides containing methionine has been studied using 13C nuclear magnetic resonance spectroscopy. Specifically, pentapeptides with a central residue of L-methionine have been analyzed to determine their chemical shifts and the effects of pH on these shifts. The study of these peptides provides insights into the conformational flexibility and the rotational freedom of the peptide backbone and side chains, which is essential for understanding the physical and chemical properties of these molecules .

Chemical Reactions Analysis

The peptides synthesized using methionine are subject to various chemical reactions, including hydrolysis by proteolytic enzymes. The susceptibility of these peptides to enzymatic cleavage has been a focus of study, as it relates to their potential metabolic functions and stability. The research has indicated that the peptides' structure, particularly the presence of methionine, influences their reactivity and interactions with enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of methionine-containing peptides have been characterized through nuclear magnetic resonance spectroscopy. The study has provided detailed information on the chemical shifts of carbon atoms in the peptide chain, which are influenced by the nature of the central residue and the state of protonation of terminal and side chain groups. The research has also determined pK values for these groups, which are essential for predicting the peptides' behavior in different pH environments. Additionally, the T1 relaxation times indicate the degree of rotational freedom and potential conformational constraints imposed by the peptide structure .

科学研究应用

生物医学应用:生物传感器

Z-GLY-MET-OH 已被用于开发明胶基导电水凝胶。 这些水凝胶通过酶促交联与 this compound 整合后,表现出增强的机械性能和导电性 。 通过 this compound 引入氨基甲酰苄基,会产生动态的 π-π 堆积相互作用,这不仅提高了水凝胶的弹性和韧性,还改善了其电导率灵敏度 。 这使其适合用作可穿戴设备和健康监测系统中的生物传感器,能够以高灵敏度和稳定性检测吞咽和手指按压等人类活动 .

环境监测:气体传感

该化合物在改善单壁碳纳米管 (SWNTs) 的 NO2 传感特性方面显示出潜力 。 用 this compound 对 SWNTs 进行功能化会导致纳米管表面形成氨基,这可以显著提高气体传感器的灵敏度 。 这种应用对环境监测尤其重要,因为检测和测量 NO2(一种有害的空气污染物)的浓度至关重要 .

材料科学:水凝胶开发

在材料科学领域,this compound 有助于开发机械强度高且导电的水凝胶 。 这些水凝胶表现出高储能模量、抗压强度、抗拉强度和断裂伸长率,使其成为各种需要耐用且灵活材料的应用的理想选择 .

作用机制

Target of Action

Z-GLY-MET-OH, also known as N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine, is a dipeptide consisting of the amino acids glycine and methionine . It plays a role as a metabolite

Biochemical Pathways

For instance, they can serve as building blocks for protein synthesis or be metabolized to provide energy .

Pharmacokinetics

They can be metabolized by various enzymes, and the resulting metabolites can be excreted in urine .

属性

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5S/c1-23-8-7-12(14(19)20)17-13(18)9-16-15(21)22-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQGLWUIDPXMHD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901219198 | |

| Record name | L-Methionine, N-[N-[(phenylmethoxy)carbonyl]glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3561-48-6 | |

| Record name | L-Methionine, N-[N-[(phenylmethoxy)carbonyl]glycyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)glycyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Methionine, N-[N-[(phenylmethoxy)carbonyl]glycyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901219198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromobenzo[B]thiophene](/img/structure/B1329661.png)